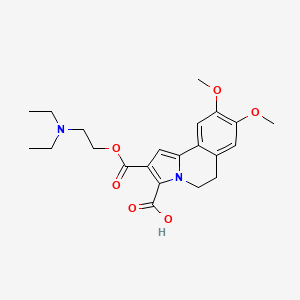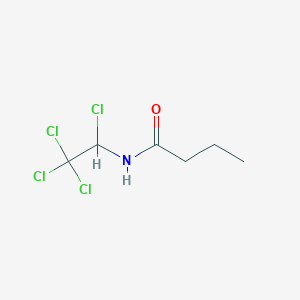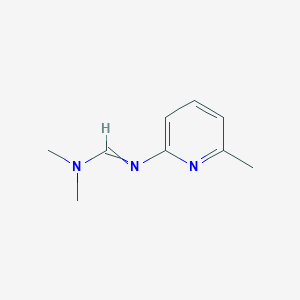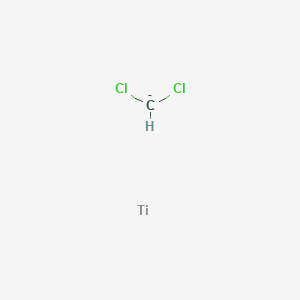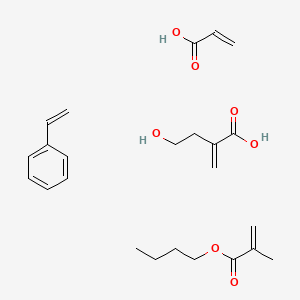
Butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid is a complex polymer that finds applications in various industries due to its unique chemical properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final material. The combination of these monomers results in a polymer with enhanced mechanical strength, flexibility, and chemical resistance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-Propenoic acid, 2-methyl-, butyl ester, ethenylbenzene, 2-hydroxyethyl-2-propenoate, and 2-propenoic acid. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure are achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer is carried out in large-scale reactors where the monomers are mixed in specific ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a constant temperature to control the rate of polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
化学反応の分析
Types of Reactions
This polymer undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups, enhancing the polymer’s properties .
科学的研究の応用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals and tissue engineering scaffolds.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The mechanism by which this polymer exerts its effects involves interactions at the molecular level. The polymer’s functional groups can interact with various molecular targets, such as proteins or other polymers, leading to changes in their structure and function. These interactions are mediated by specific pathways, including hydrogen bonding, van der Waals forces, and covalent bonding .
類似化合物との比較
Similar Compounds
2-Propenoic acid, butyl ester: A simpler ester with similar polymerization properties but lacks the additional functional groups present in the target polymer.
2-Propenoic acid, 2-methyl-, methyl ester: Another ester with similar reactivity but different physical properties due to the methyl group.
Ethenylbenzene: A monomer used in the production of polystyrene, offering different mechanical properties compared to the copolymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, butyl ester, polymer with ethenylbenzene, 2-hydroxyethyl-2-propenoate and 2-propenoic acid lies in its combination of monomers, which imparts a balance of flexibility, strength, and chemical resistance. This makes it suitable for a wide range of applications that require these specific properties .
特性
CAS番号 |
34268-75-2 |
|---|---|
分子式 |
C24H34O7 |
分子量 |
434.5 g/mol |
IUPAC名 |
butyl 2-methylprop-2-enoate;4-hydroxy-2-methylidenebutanoic acid;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H14O2.C8H8.C5H8O3.C3H4O2/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-4(2-3-6)5(7)8;1-2-3(4)5/h2,4-6H2,1,3H3;2-7H,1H2;6H,1-3H2,(H,7,8);2H,1H2,(H,4,5) |
InChIキー |
LHHXVVDSJGBNDO-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1.C=CC(=O)O.C=C(CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


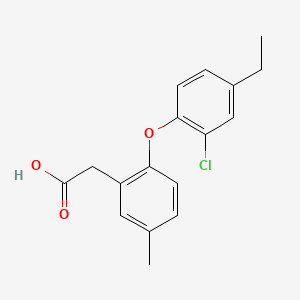
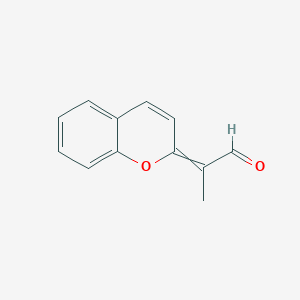
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d][1,2,3]triazin-7-amine](/img/structure/B14679055.png)
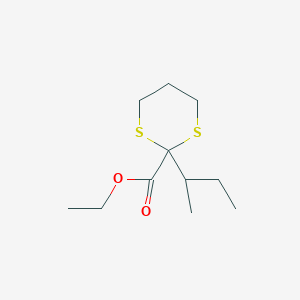
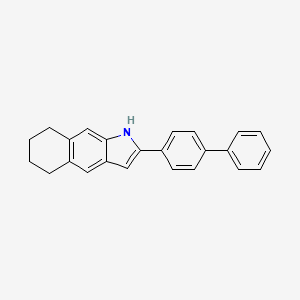
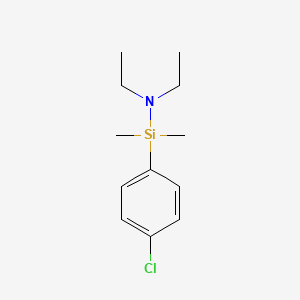
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
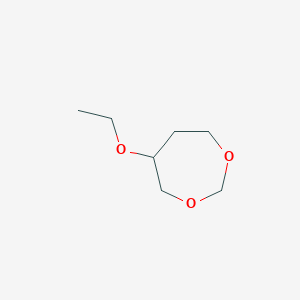
![5-[(7H-Purin-6-yl)amino]pentanoic acid](/img/structure/B14679087.png)
